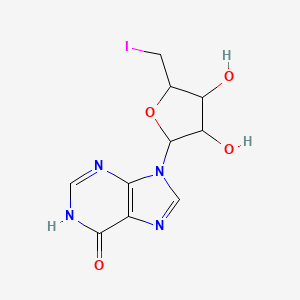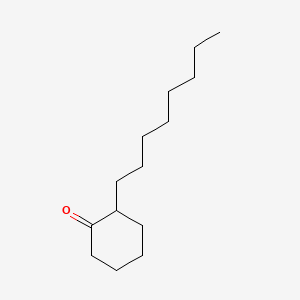
2-Octylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octylcyclohexanone is an organic compound with the molecular formula C14H26O. It is a ketone derivative of cyclohexane, where an octyl group is attached to the second carbon of the cyclohexanone ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Octylcyclohexanone can be synthesized through a one-pot synthesis involving aldehydes and cycloketones. For instance, the reaction between n-butanal and cyclohexanone in the presence of a catalyst under hydrogen pressure can yield this compound . The reaction conditions typically involve:
Reactants: n-butanal, cyclohexanone
Catalyst: Specific catalysts such as palladium or platinum
Pressure: Hydrogen pressure around 3.5 MPa
Temperature: Elevated temperatures to facilitate the reaction
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Octylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The octyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Octylcyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-octylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial in its role as an intermediate in organic synthesis. The hydrophobic octyl group also influences its interactions with lipid membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
2-Acetylcyclohexanone: Another ketone derivative of cyclohexane with an acetyl group instead of an octyl group.
Cyclohexanone: The parent compound without any substituents.
2-Methylcyclohexanone: A similar compound with a methyl group instead of an octyl group.
Uniqueness: 2-Octylcyclohexanone is unique due to its long hydrophobic octyl chain, which imparts distinct physical and chemical properties compared to shorter alkyl-substituted cyclohexanones. This uniqueness makes it valuable in applications requiring hydrophobic interactions and specific reactivity patterns.
Eigenschaften
CAS-Nummer |
6814-21-7 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
2-octylcyclohexan-1-one |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h13H,2-12H2,1H3 |
InChI-Schlüssel |
LFSMYRNGXAHHEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


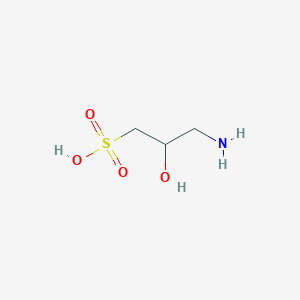
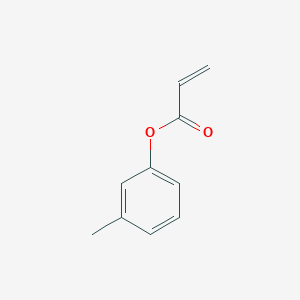
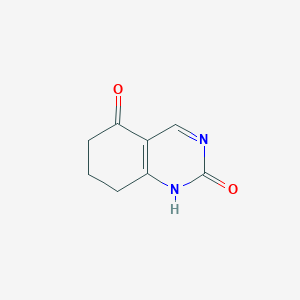
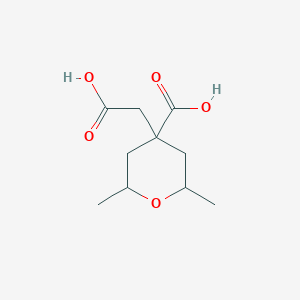
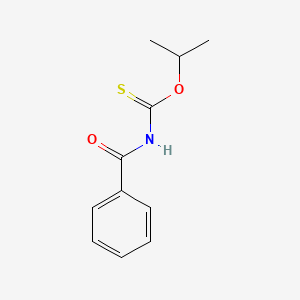
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)

![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
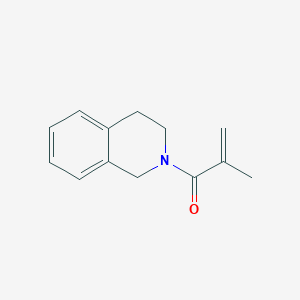
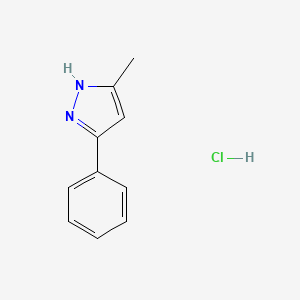

![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)
